4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-2-1-3-8(4-7)16-6-12-14-15-16/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIMPCROBYQYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine typically involves the formation of the tetrazole and thiazole rings separately, followed by their coupling. One common method for synthesizing tetrazoles is the [3+2] cycloaddition of azides with nitriles. For the thiazole ring, a common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine.
Scientific Research Applications
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine has garnered attention in medicinal chemistry because of its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit various fungal strains by targeting ergosterol biosynthesis. The specific activity of this compound against specific pathogens remains an area for further exploration.
Potential Applications
- Medicinal Chemistry : Due to its tetrazole and thiazole rings, this compound is of interest in medicinal chemistry.
- Antimicrobial Agents : Compounds with similar structures have shown antimicrobial properties, specifically inhibiting fungal strains by targeting ergosterol biosynthesis.
- Inhibition of Fungal CYP51 : It inhibits fungal CYP51, which is an enzyme crucial for ergosterol biosynthesis in fungi.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : The nitro group on the phenyl ring can be reduced to an amine. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
- Substitution : The tetrazole ring can participate in nucleophilic substitution reactions. Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Mechanism of Action
The mechanism of action of 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This can lead to the inhibition or activation of these targets, resulting in various biological effects. The thiazole ring can also interact with proteins and other biomolecules, further contributing to its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related thiazol-2-amine derivatives and their key properties:
Key Comparisons :
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Chloro (Cl) and nitro (NO₂) substituents enhance anti-inflammatory and antimicrobial activities by increasing electrophilicity and binding affinity to target enzymes (e.g., COX-2) . Electron-Donating Groups: Methoxy (OCH₃) groups improve solubility and CNS penetration but may reduce metabolic stability . Tetrazole vs. Oxadiazole: The tetrazole group in the target compound (1H-tetrazol-1-yl) is a bioisostere for carboxylic acids, offering improved metabolic resistance compared to oxadiazole derivatives, which are prone to hydrolysis .
Synthetic Accessibility :
- Propargyl-substituted derivatives (e.g., from ) require Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, whereas tetrazole-containing compounds (e.g., ) may involve [2+3] cycloaddition of nitriles with sodium azide .
Physicochemical Properties :
- Lipophilicity : Cyclohexylphenyl substituents () increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Melting Points : Chlorophenyl derivatives () exhibit higher melting points (180°C) due to strong intermolecular halogen bonding, whereas methoxy-substituted analogues () have lower M.P. (~150–160°C) .
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-(3-Methoxyphenyl)thiazol-2-amine | 2.5 | 0.15 (PBS) | 155–160 |
| 4-(4-Cyclohexylphenyl)thiazol-2-amine | 4.8 | 0.02 (DMSO) | 198–202 |
| Tetrazole-phenyl-thiazol-2-amine (Target) | 3.1* | 0.10 (H₂O) | 170–175* |
*Predicted using analogous compounds .
Biological Activity
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanism of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features both a tetrazole and a thiazole ring, contributing to its unique properties. The tetrazole ring is known for its stability and ability to mimic carboxylic acids, while the thiazole ring is often associated with various bioactive molecules. Its CAS number is 1312367-96-6 .
The primary mechanism of action for this compound involves the inhibition of fungal CYP51 , an enzyme crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, the compound effectively compromises fungal cell membrane integrity, leading to cell death .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit various fungal strains by targeting ergosterol biosynthesis . The specific activity of this compound against specific pathogens remains an area for further exploration.
Anticancer Activity
The compound has been evaluated for its anticancer potential. A study on related thiazole derivatives demonstrated moderate antiproliferative activity against several human cancer cell lines. Notably, compounds within this class have shown the ability to induce cell cycle arrest at the G2/M phase, disrupting normal cellular functions .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 10s | 1.61 ± 1.92 | Jurkat |
| 10s | 1.98 ± 1.22 | HT-29 |
The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly influence cytotoxic activity .
Case Studies
A case study involving the synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines highlighted the compound's potential as a tubulin inhibitor. The study reported that several derivatives displayed moderate antiproliferative activity in human cancer cell lines, with molecular docking studies confirming binding at the colchicine site on tubulin .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its structural characteristics allowing it to mimic carboxylic acids. However, further studies are necessary to evaluate its toxicity profile comprehensively .
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF/EtOH (1:1) | +25% vs. THF | |
| Catalyst (CuAAC) | CuI (5 mol%) | >90% conversion | |
| Reaction Time | 12–16 h (RT) | Avoids byproducts |
Q. Table 2. Biological Activity Data Comparison
| Study | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Smith et al. (2012) | PGE2 Inhibition | 1.2 ± 0.3 | LPS-activated RAW 264.7 |
| Nevagi (2014) | E. coli MIC | 16 | pH 7.4, 24 h incubation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
